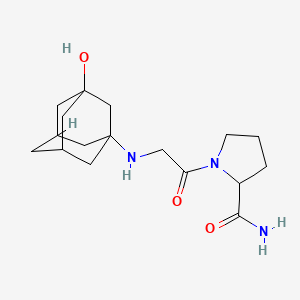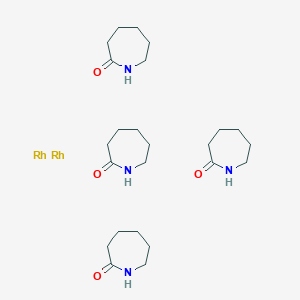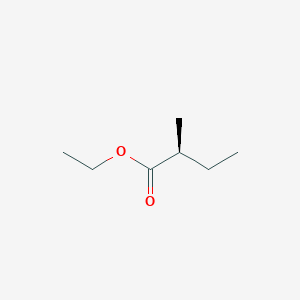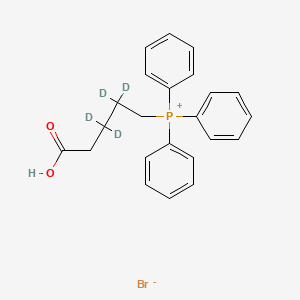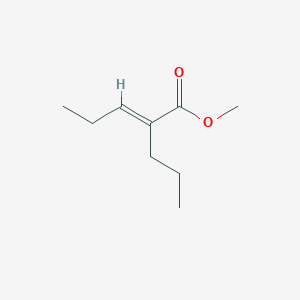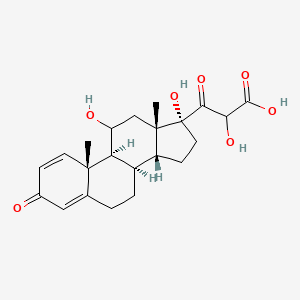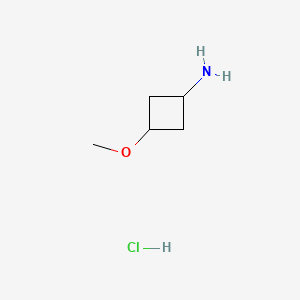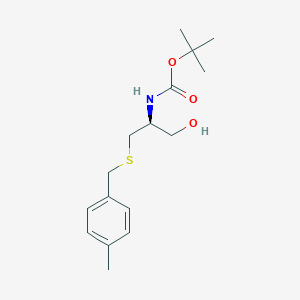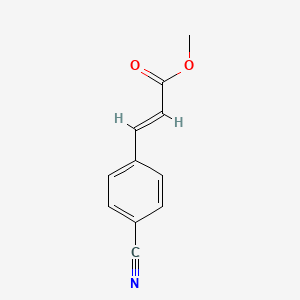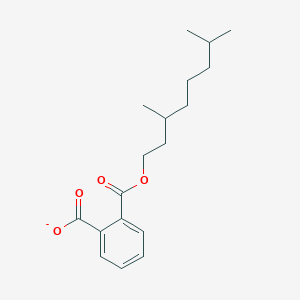
1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester is a chemical compound that belongs to the family of phthalates. Phthalates are esters of phthalic acid and are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This particular compound is known for its role in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester typically involves the esterification of phthalic anhydride with 3,7-dimethyloctanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production. The use of catalysts and controlled reaction conditions ensures the efficient conversion of reactants to the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form phthalic acid and the corresponding alcohol.
Reduction: Reduction reactions can convert the ester back to the alcohol and phthalic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phthalic acid and 3,7-dimethyloctanol.
Reduction: Phthalic acid and 3,7-dimethyloctanol.
Substitution: Various substituted phthalates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Widely used in the manufacture of flexible PVC products, including cables, flooring, and medical devices.
Wirkmechanismus
The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester primarily involves its interaction with plastic materials to enhance their flexibility and durability. At the molecular level, the ester interacts with the polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in a more flexible and durable material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Benzenedicarboxylic acid, diisooctyl ester
- 1,2-Benzenedicarboxylic acid, dihexyl ester
- 1,2-Benzenedicarboxylic acid, dinonyl ester
Comparison
1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to other phthalates, it offers a balance of flexibility and durability, making it suitable for a wide range of applications. Its molecular structure also influences its interaction with biological systems, making it a subject of interest in toxicological studies.
Eigenschaften
CAS-Nummer |
297182-84-4 |
|---|---|
Molekularformel |
C18H26O4 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-(3,7-dimethyloctoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C18H26O4/c1-13(2)7-6-8-14(3)11-12-22-18(21)16-10-5-4-9-15(16)17(19)20/h4-5,9-10,13-14H,6-8,11-12H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
XPCHWFUSMLQKRO-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)[O-] |
Kanonische SMILES |
CC(C)CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)O |
Synonyme |
1,2-Benzenedicarboxylic Acid 1-(3,7-Dimethyloctyl) Ester, 1,2-Benzenedicarboxylic Acid Mono(3,7-dimethyloctyl) Ester; Phthalic Acid Mono(3,7-dimethyloctyl) Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


